molecular formula C11H8ClN5O4 B10855116 4-chloro-5-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3-ol

4-chloro-5-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3-ol

Cat. No.: B10855116
M. Wt: 309.66 g/mol
InChI Key: WUVOGTSGMTVCGA-YIXHJXPBSA-N
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Description

L82 is a selective and non-competitive inhibitor of DNA ligase 1 (DNA Lig1). It has shown significant anti-proliferative activity against breast cancer cells. DNA ligase 1 is an enzyme crucial for DNA replication and repair, making L82 a valuable compound in cancer research and potential therapeutic applications .

Preparation Methods

The synthesis of L82 involves several steps, typically starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route often includes:

Industrial production methods for L82 are not extensively documented, but they likely involve scaling up the laboratory synthesis process, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

L82 undergoes various chemical reactions, including:

    Oxidation: L82 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on L82, potentially altering its biological activity.

    Substitution: L82 can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

L82 has several scientific research applications, including:

Mechanism of Action

L82 exerts its effects by selectively inhibiting DNA ligase 1. It binds to the DNA-binding domain of DNA ligase 1, stabilizing the complex formation between DNA ligase 1 and nicked DNA. This uncompetitive inhibition prevents the enzyme from joining DNA strands, thereby inhibiting DNA replication and repair. This mechanism is particularly effective in cancer cells, which rely heavily on DNA repair pathways .

Comparison with Similar Compounds

L82 is unique compared to other DNA ligase inhibitors due to its selective and non-competitive inhibition of DNA ligase 1. Similar compounds include:

    L67: A competitive inhibitor of DNA ligases I and III.

    L189: A competitive inhibitor of DNA ligases I, III, and IV.

L82’s uncompetitive inhibition mechanism and selective targeting of DNA ligase 1 make it distinct from L67 and L189, which are competitive inhibitors .

Properties

Molecular Formula

C11H8ClN5O4

Molecular Weight

309.66 g/mol

IUPAC Name

5-chloro-4-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one

InChI

InChI=1S/C11H8ClN5O4/c12-10-7(5-14-16-11(10)19)15-13-4-6-1-2-9(18)8(3-6)17(20)21/h1-5,18H,(H2,15,16,19)/b13-4+

InChI Key

WUVOGTSGMTVCGA-YIXHJXPBSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1C=NNC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O

Origin of Product

United States

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